molecular formula C4H9Br B043306 1-Bromo-2-methylpropane CAS No. 78-77-3

1-Bromo-2-methylpropane

Cat. No. B043306
CAS RN: 78-77-3
M. Wt: 137.02 g/mol
InChI Key: HLVFKOKELQSXIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-methylpropane is synthesized through the halogenation of isobutane. The process involves the free radical substitution reaction where a hydrogen atom in isobutane is replaced by a bromine atom, facilitated by the presence of a bromine source and under specific reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methylpropane has been studied using techniques such as gas phase electron diffraction and X-ray crystallography. These studies reveal that the molecule exists in various conformations due to the presence of the bromine atom, which influences its rotational isomerism. The detailed geometrical parameters include bond lengths and angles critical for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

1-Bromo-2-methylpropane participates in various chemical reactions, including nucleophilic substitution reactions, where it acts as an alkylating agent. Its reactivity is influenced by the presence of the bromine atom, which is a good leaving group, making it reactive towards nucleophiles. This property is exploited in organic synthesis for introducing the isobutyl group into molecules.

Physical Properties Analysis

The physical properties of 1-Bromo-2-methylpropane, such as boiling point, density, and solubility, are determined by its molecular structure. The presence of the bromine atom significantly affects these properties, making it denser and having a higher boiling point compared to its parent hydrocarbon, isobutane.

Chemical Properties Analysis

Chemically, 1-Bromo-2-methylpropane is relatively stable under normal conditions but reactive towards nucleophiles due to the presence of the bromine atom. It is compatible with a variety of solvents and can participate in a broad range of organic reactions, making it a versatile reagent in organic synthesis.

  • Study on the conformational equilibria and thermodynamics of 1-Bromo-2-methylpropane and related compounds using spectroscopy and computational methods (Nomura, Koda, & Hamada, 1987).
  • Investigation of the molecular structure of 1-Bromo-2-methylpropane by gas-phase electron diffraction and molecular mechanics calculations (Postmyr, 1994).
  • Analysis of the physical and chemical properties of 1-Bromo-2-methylpropane through vibrational spectroscopy and rotational isomerism studies (Crowder & Jalilian, 1978).

Scientific Research Applications

  • Neurotoxicity and Reproductive Toxicity : 1-Bromo-2-methylpropane has been identified as a potent neurotoxic compound, affecting different target cells than its structural isomer 2-bromopropane. It inhibits spermiation in male rats and disrupts follicle development in female rats (Ichihara, 2005).

  • Thermodynamic Properties : Studies on the enthalpy of formation of 1,2-dibromo-2-methylpropane provide insights into its stability in both liquid and vapor phases (Sunner & Wulff, 1974).

  • Crystal Structure : 2-Bromo-1,1,1-trichloro-2-methylpropane, a related compound, shows interesting properties such as optical isotropy and a disordered orientation of molecules in its crystal structure (Koide et al., 1966).

  • Catalysis : Alkali-metal chloride-modified alumina can catalyze dehydrobromination of 1-bromo-2-methylpropane to produce 2-methylpropene, highlighting its potential in catalytic processes (Lycourghiotis et al., 1975).

  • Reaction Kinetics : The rate of the SN1 hydrolysis reaction of 2-bromo-2-methylpropane in specific solutions varies near the consolute point, indicating the influence of phase changes on reaction kinetics (Wang et al., 2013).

  • Enthalpy and Excess Volumes : Studies on the enthalpies of solution and excess volumes of bromoalkanes, including 1-bromo-2-methylpropane, in various solvents provide insights into their thermophysical properties (Albuquerque et al., 1998; Peiró et al., 1981).

  • Radiosynthesis Applications : The synthesis of related compounds, like 1-iodo-2-[11 C]methylpropane, demonstrates potential applications in PET tracers, indicating broader uses in medical imaging and diagnostics (Rotteveel et al., 2017).

  • Conformational Studies : Research into the conformations of bromoalkanes, including 1-bromo-2-methylpropane, using various spectroscopic techniques, helps in understanding their structural behavior in different phases (Durig et al., 1986; Nomura et al., 1987).

  • Photochemical Reactions : The bromination of hydrocarbons, including the formation of 2-bromo-2-methylpropane, follows specific mechanisms, which are key in understanding chemical bond energies and reaction pathways (Eckstein et al., 1954).

Future Directions

The future directions of 1-Bromo-2-methylpropane are not explicitly mentioned in the searched resources. However, as an organic compound, it may continue to be used in various chemical reactions and syntheses in laboratory and industrial settings.


Please note that this information is based on the available resources and may not cover all aspects of 1-Bromo-2-methylpropane.


properties

IUPAC Name

1-bromo-2-methylpropane
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InChI

InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3
Source PubChem
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InChI Key

HLVFKOKELQSXIQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CBr
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Molecular Formula

C4H9Br
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DSSTOX Substance ID

DTXSID1052539
Record name 1-Bromo-2-methylpropane
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Molecular Weight

137.02 g/mol
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Physical Description

Colorless liquid; [Merck Index] Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-methylpropane
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Vapor Pressure

72.0 [mmHg]
Record name 1-Bromo-2-methylpropane
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Product Name

1-Bromo-2-methylpropane

CAS RN

78-77-3
Record name 1-Bromo-2-methylpropane
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Record name Propane, 1-bromo-2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
JH Chenier, JPA Tremblay… - Journal of the American …, 1975 - ACS Publications
A large amount of effort has been expended to prove2 and disprove3 the concept that H-atom transfer reactions can be accelerated by a ß substituent via a bridged intermediate. Most of …
Number of citations: 11 pubs.acs.org
M Zhang, M Zhang, F Shi, Y Deng, Y Pan… - J CAM Res …, 2023 - gexinonline.com
… of 1-Bromo-2-Methylpropane, standard solutions of febuxostat and a specificity mixture solution (1-Bromo-2-Methylpropane was … The separation degree of 1-Bromo-2Methylpropane and …
Number of citations: 0 gexinonline.com
JR Durig, JF Sullivan, SE Godbey - Journal of molecular structure, 1986 - Elsevier
… and 1-bromo-2-methylpropane samples used in the present study were obtained from … Mid-infrared spectra of the gaseous states of 1-chloro- and 1-bromo-2-methylpropane were ob…
Number of citations: 10 www.sciencedirect.com
GA Crowder, C Harper, MR Jalilian - Journal of Molecular Structure, 1978 - Elsevier
… -2,2-~e~ylpropane because this molecule has steric effects between the bromine and the two methyl groups essentially identical with the Pup conformer of 1-bromo-2-methylpropane. -…
Number of citations: 5 www.sciencedirect.com
WE Harris, WH McFadden - Analytical Chemistry, 1959 - ACS Publications
… 2-bromobutane at room temperature but does not remove 1 -bromo-2-methylpropane. The … For analyses involving only 2-bromobutane and 1bromo-2-methylpropane, the chroma…
Number of citations: 20 pubs.acs.org
H Nomura, S Koda, K Hamada - Journal of the Chemical Society …, 1987 - pubs.rsc.org
… Ultrasonic absorption spectra of 1 -chloro-2-methylpropane and 1 -bromo2-methylpropane … of 1 -chloro-2-methylpropane and 1 -bromo-2-methylpropane (hereafter abbreviated as Bu’Cl …
Number of citations: 3 pubs.rsc.org
ERA Oderinde - 1976 - search.proquest.com
… was substituted by bromine# He reported, however, that small amounts of 1-bromo-2-methylpropane were formed, and calculated that the tertiary hydrogen atom was some two hundred …
Number of citations: 0 search.proquest.com
H Artigas, M Domínguez, AM Mainar… - Journal of Chemical & …, 1998 - ACS Publications
Densities and viscosities have been measured for the binary mixtures of chlorobenzene, chlorocyclohexane, bromobenzene, and bromocyclohexane with 2-methyl-1-propanol over the …
Number of citations: 26 pubs.acs.org
GA Crowder, WY Lin - Journal of Molecular Structure, 1980 - Elsevier
… Vibrational spectra have been published for many alkyl chlorides and bromides, including 1-bromo-2-methylpropane [ 1, 23 and l-bromo-2,2dimethylpropane [ 31. 1-Bromo-Z-…
Number of citations: 24 www.sciencedirect.com
JR Durig, SE Godbey, JF Sullivan - The Journal of Physical …, 1988 - ACS Publications
… The resulting potential function is very similar to the one we obtained previously for 1 -bromo-2-methylpropane.1 The trans conformer is predicted to be about 133 ± 20 cm"1 (380 ± 57 …
Number of citations: 7 pubs.acs.org

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